molecular formula C21H25FN2O2 B10964260 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B10964260
M. Wt: 356.4 g/mol
InChI Key: CXGSZTMGLQOBOI-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluorobenzyl)piperazino]-3-(4-methoxyphenyl)-1-propanone is unique due to the presence of both the 3-fluorobenzyl and 4-methoxyphenyl groups, which can impart distinct chemical and biological properties. This dual substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H25FN2O2/c1-26-20-8-5-17(6-9-20)7-10-21(25)24-13-11-23(12-14-24)16-18-3-2-4-19(22)15-18/h2-6,8-9,15H,7,10-14,16H2,1H3

InChI Key

CXGSZTMGLQOBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

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